molecular formula C8H14N2O B11716075 [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol

[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B11716075
M. Wt: 154.21 g/mol
InChI Key: ZVIUQHFGVSVIDN-UHFFFAOYSA-N
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Description

[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol can be achieved through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones, followed by subsequent functionalization. For instance, the reaction of a substituted hydrazine with a diketone under acidic or basic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

In industrial settings, the production of pyrazole derivatives often involves multi-step processes that include the condensation of hydrazines with carbonyl compounds, followed by cyclization and functionalization steps. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(2-butan-2-ylpyrazol-3-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-5,7,11H,3,6H2,1-2H3

InChI Key

ZVIUQHFGVSVIDN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CO

Origin of Product

United States

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